![molecular formula C12H20N2O3S B5669042 N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5669042.png)
N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves intricate chemical reactions. For example, the unexpected synthesis of a novel sulfonamide compound through the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 showcases the complexity and unpredictability of synthesizing such molecules (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Similarly, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide through X-ray crystallography highlights advanced techniques used to elucidate the structures of these compounds (B. Al-Hourani et al., 2016).
Molecular Structure Analysis
The analysis of molecular structures, especially through spectroscopic and X-ray diffraction methods, is crucial for understanding the characteristics of sulfonamide compounds. Studies such as those on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides provide insight into the structural characterization and potential therapeutic applications of these molecules (M. Abbasi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds varies widely, influenced by their specific functional groups and molecular structure. The reactivity and formation of N-dimethylaminomethylene derivatives from primary sulfonamides for gas-liquid chromatography studies exemplify the versatility of these compounds in analytical chemistry (W. Vandenheuvel, V. F. Gruber, 1975).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as melting points, solubility, and crystallinity, are essential for their application in various fields. Studies on the monomer spectroscopic analysis and dimer interaction energies on related compounds reveal the importance of theoretical and experimental approaches to understanding these properties (M. Karakaya et al., 2015).
Chemical Properties Analysis
The chemical properties of N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide, such as its reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, are crucial for its potential applications. Research into similar compounds provides a foundation for understanding these aspects (S. M. Sami et al., 1995).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-4-17-11-5-7-12(8-6-11)18(15,16)13-9-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLJBNZPFONSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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